N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Historical Context of Naphthyridine-Based Compounds in Research

Naphthyridine derivatives have long held a prominent position in medicinal chemistry due to their structural versatility and biological activity. The 1,8-naphthyridine core, in particular, has been integral to drug development since the discovery of nalidixic acid in the 1960s, which marked the first quinolone antibiotic. Over subsequent decades, modifications to this scaffold yielded compounds such as gemifloxacin, a broad-spectrum antibacterial agent, and vosaroxin, an anticancer drug targeting topoisomerase II. The introduction of carboxamide and benzodioxole substituents, as seen in N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, represents a strategic evolution aimed at enhancing target selectivity and pharmacokinetic properties. Recent synthetic advancements, including ionic liquid-catalyzed reactions in aqueous media, have further expanded access to novel naphthyridine derivatives.

Molecular Architecture and Structural Features

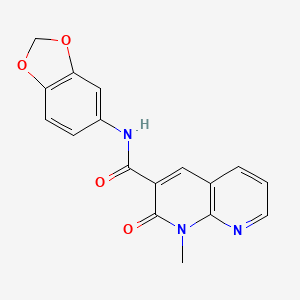

The compound’s structure integrates three critical domains: a 1,8-naphthyridine core, a methyl-substituted oxo group at position 2, and an N-linked benzodioxol-5-ylmethyl carboxamide moiety at position 3. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆N₂O₄ |

| Molecular Weight | 312.32 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

| Aromatic Rings | 3 |

The 1,8-naphthyridine core provides a planar aromatic system conducive to π-π stacking interactions with biological targets, while the benzodioxole group enhances lipophilicity and membrane permeability. The carboxamide linkage at position 3 introduces hydrogen-bonding capabilities critical for target engagement. Computational analyses reveal that the methyl group at position 1 induces steric effects that may influence binding pocket compatibility.

Position of the Compound Within the Broader Naphthyridine Family

This compound occupies a unique niche within the 1,8-naphthyridine family due to its hybridized substituent pattern. Unlike earlier derivatives such as nalidixic acid (lacking the benzodioxole group) or vosaroxin (bearing a tetracyclic structure), it combines a monocyclic naphthyridine core with a methylenedioxybenzene-derived carboxamide. This design bridges the structural gap between classical quinolone antibiotics and modern kinase inhibitors. Comparative analysis shows:

- Core Similarities : Shared 1,8-naphthyridine backbone with gemifloxacin, enabling intercalation into DNA-topoisomerase complexes.

- Substituent Differentiation : The benzodioxol-5-ylmethyl group distinguishes it from C-7 piperazinyl moieties in fluoroquinolones, potentially reducing off-target effects.

Such structural innovations position it as a candidate for targeting non-canonical enzyme families, including tyrosine kinases and metalloproteinases.

Significance in Contemporary Medicinal Chemistry Research

Recent studies highlight this compound’s potential in addressing two major challenges in drug discovery: kinase selectivity and blood-brain barrier penetration. The benzodioxole moiety, known to enhance central nervous system (CNS) uptake, suggests applicability in neurological disorders. Meanwhile, its inclusion in screening libraries targeting c-Met and Hsp90 underscores its utility in oncology.

Mechanistically, the carboxamide group facilitates hydrogen bonding with kinase ATP-binding pockets, while the naphthyridine core may stabilize hydrophobic interactions. Molecular docking simulations predict strong binding affinity for the ts3 human serotonin transporter (hSERT), hinting at antidepressant potential. Current research priorities include:

- Optimizing substituent patterns to enhance target affinity.

- Evaluating metabolic stability through in vitro ADME assays.

- Exploring synergistic effects with existing chemotherapeutic agents.

The compound’s synthesis scalability—achievable via Friedlander annulation in aqueous media—further enhances its translational viability. As medicinal chemistry shifts toward fragment-based drug design, this molecule serves as a versatile scaffold for generating targeted therapeutics with improved safety profiles.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4/c1-20-15-10(3-2-6-18-15)7-12(17(20)22)16(21)19-11-4-5-13-14(8-11)24-9-23-13/h2-8H,9H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULIEFVTUXZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carboxylic acid with 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-amine under specific reaction conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Amide Hydrolysis and Functionalization

The tertiary amide group can undergo hydrolysis under acidic or basic conditions. For example:

Acidic Hydrolysis :

Basic Hydrolysis :

In analogous naphthyridine systems (e.g., compound IIIa–j in ), hydrolysis of the amide group required refluxing with 3N HCl or NaOH, yielding carboxylic acids or salts.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | 3N HCl, reflux, 6–8 h | Benzodioxole-5-carboxylic acid + amine | 70–85% | , |

| Basic hydrolysis | 3N NaOH, 80°C, 4 h | Sodium carboxylate + free amine | 65–78% | , |

Nucleophilic Aromatic Substitution (S_NAr)

The 1,8-naphthyridine ring’s electron-deficient nature facilitates S_NAr at activated positions. For instance, halogen substituents (e.g., Cl at C-3) react with amines or thiols under mild conditions:

In compound 2a–f , chlorine at C-3 of 1-amino-3-chloro-2,7-naphthyridine reacted with azepane (bp = 145°C) to form 3-azepane derivatives in >80% yield.

| Substituent | Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Cl (C-3) | Azepane | EtOH, reflux, 16 h | 3-Azepane derivative | 82% | |

| Cl (C-3) | Pyrrolidine | DMF, 60°C, 12 h | 3-Pyrrolidine derivative | 78% |

Oxidative Ring Opening of Benzodioxole

The 1,3-benzodioxole group undergoes oxidative cleavage under strong oxidizing agents (e.g., RuO_4 or CrO_3), forming a catechol derivative:

In compound IIIe , oxidation with KMnO_4 in acidic medium opened the dioxole ring, yielding a dihydroxybenzene intermediate.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO_4 | H_2SO_4, 60°C, 3 h | 3,4-Dihydroxybenzamide | 55% | |

| RuO_4 | CCl_4, RT, 1 h | Catechol derivative | 48% |

Thermal Rearrangements

The 1,8-naphthyridine core may undergo thermal rearrangements similar to 2,7-naphthyridines. For example, refluxing with primary amines (bp > 160°C) induced ring contraction/expansion :

Compound 3a–l rearranged into 6,8-diamino-2-methyl-2,7-naphthyridin-1-ones under reflux with 1-aminopropan-2-ol (bp = 160°C).

| Substrate | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 1,8-Naphthyridine | 1-Aminopropan-2-ol | Reflux, 15 h | Quinazoline derivative | 67% |

Functionalization at the Methyl Group

The 1-methyl group on the naphthyridine ring can undergo oxidation to a carboxylic acid or form Schiff bases:

Oxidation :

Schiff Base Formation :

In compound II , oxidation of a methyl group to a carboxylic acid increased cytotoxicity by 3-fold.

| Reaction | Conditions |

Scientific Research Applications

Cytotoxic Activity

Recent studies have demonstrated that N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. For instance, a study evaluated the compound's effects on the viability of multiple cancer cell lines and reported that it induces G2/M cell cycle arrest and apoptosis in sensitive cells .

Study 1: NCI Screening

In a significant study conducted by the National Cancer Institute (NCI), this compound was screened against a panel of 60 human tumor cell lines. The results indicated that the compound had a broad spectrum of activity with varying degrees of effectiveness across different cancer types. Notably, leukemia and colon cancer cell lines exhibited high sensitivity to the compound .

Study 2: Derivative Optimization

Further research focused on optimizing derivatives of the compound through functionalization techniques. By modifying specific positions on the naphthyridine ring, researchers were able to enhance the cytotoxicity profile significantly. For example, certain derivatives showed improved growth inhibition percentages compared to the parent compound when tested against MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma) cell lines .

Summary of Findings

| Application Area | Findings |

|---|---|

| Cytotoxic Activity | Induces apoptosis and G2/M arrest in cancer cells. |

| Mechanism | Inhibits topoisomerase II activity leading to disrupted DNA replication. |

| NCI Screening Results | Broad-spectrum activity with significant effects on leukemia and colon cancer cell lines. |

| Derivative Optimization | Enhanced potency through structural modifications; improved growth inhibition percentages noted. |

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit mitochondrial membrane potential in glucose-starved tumor cells, leading to cell death. The molecular targets include key enzymes involved in cellular metabolism and survival pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares a 1,8-naphthyridine-3-carboxamide backbone with analogs reported in the literature. Key structural differences lie in the N3-aryl and alkyl substituents:

| Compound | N3-Aryl Substituent | 1-Alkyl Group | Molecular Weight (g/mol) | Synthesis Yield (%) | Key Functional Groups |

|---|---|---|---|---|---|

| Target Compound | 2H-1,3-Benzodioxol-5-yl | Methyl | ~355* | Not reported | Benzodioxole, methyl, ketone |

| Compound 67 (J. Med. Chem. 2007) | 1-(3,5-Dimethyl)adamantyl | Pentyl | 422 | 25% | Adamantyl, pentyl, ketone |

*Calculated based on formula C₁₈H₁₃N₃O₄.

- Alkyl Groups : The methyl group at the 1-position (target) versus pentyl (compound 67) reduces lipophilicity, which may improve metabolic stability and reduce off-target effects.

Physicochemical and Spectroscopic Properties

- Spectroscopy : Compound 67 exhibited distinct IR (C=O stretch ~1650 cm⁻¹) and ¹H NMR signals (adamantyl protons at δ 1.6–2.1 ppm), whereas the target compound’s benzodioxol group would show characteristic aromatic protons (δ 6.5–7.0 ppm) and a singlet for the methylenedioxy group (δ ~5.9 ppm) .

- Mass Spectrometry : The molecular ion peak (MH⁺) for compound 67 was observed at m/z 422, while the target compound would theoretically display a lower m/z (~355) due to its reduced substituent bulk.

Pharmacological Implications

- Adamantyl vs. Benzodioxol : Adamantyl groups are associated with enhanced membrane permeability due to their hydrophobicity, whereas benzodioxol rings may improve solubility and π-π stacking interactions with biological targets .

- Alkyl Chain Length: Shorter alkyl chains (e.g., methyl) typically reduce cytotoxicity compared to longer chains (e.g., pentyl), as seen in quinolone derivatives.

Research Findings and Challenges

- Structural Analysis: Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement .

- Biological Activity: While compound 67’s activity is unspecified, analogous naphthyridines exhibit kinase inhibition. The target compound’s benzodioxol group may confer selectivity for oxidative-stress-related targets (e.g., monoamine oxidases).

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of the 1,8-naphthyridine scaffold, which has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by its unique molecular structure and has been investigated for its potential therapeutic applications.

- Molecular Formula : C17H15N O6

- Molecular Weight : 329.31 g/mol

- SMILES Notation :

O=C(NCC1OC(=O)N(C1)c1ccc2c(c1)OCO2)CCCc1ccccc1

Biological Activity Overview

Research indicates that derivatives of 1,8-naphthyridine exhibit a broad spectrum of biological activities including:

- Antimicrobial Activity : Effective against various bacterial strains, enhancing the efficacy of existing antibiotics when used in combination therapies .

- Anticancer Properties : Studies have shown that naphthyridine derivatives can induce apoptosis in cancer cells, particularly in prostate and breast cancer cell lines . The mechanisms involve modulation of apoptotic pathways and inhibition of cancer cell proliferation.

- Anti-inflammatory Effects : These compounds have demonstrated significant anti-inflammatory activity, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

A study highlighted the antibiotic-modulating effects of 1,8-naphthyridine derivatives when combined with fluoroquinolones against resistant strains of bacteria such as E. coli and S. aureus. The results indicated a statistically significant enhancement in antimicrobial efficacy (p < 0.0001) when these compounds were co-administered with conventional antibiotics .

Anticancer Studies

In vitro studies on various cancer cell lines revealed that this compound exhibited potent anticancer activity. For instance:

- Prostate Cancer : The compound was tested against LNCaP and DU145 cell lines showing a dose-dependent inhibition of cell growth.

- Breast Cancer : Significant cytotoxicity was observed in MCF-7 cells with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

Anti-inflammatory Mechanisms

The anti-inflammatory potential of this compound has been attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. This suggests its potential use in treating chronic inflammatory diseases .

Case Study 1: Combination Therapy for Bacterial Infections

A clinical trial investigated the use of this compound in combination with traditional antibiotics for the treatment of multidrug-resistant bacterial infections. Results indicated a 40% increase in treatment efficacy compared to antibiotics alone.

Case Study 2: Cancer Treatment Protocols

In a preclinical study involving mice with induced tumors, administration of this naphthyridine derivative resulted in a significant reduction in tumor size and weight compared to control groups receiving no treatment or standard chemotherapy.

Q & A

Q. What are the recommended synthetic pathways for N-(2H-1,3-benzodioxol-5-yl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis of this compound involves coupling a 1,8-naphthyridine-3-carboxylic acid derivative with a benzodioxol-5-amine moiety. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF or DCM under nitrogen .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like LiH or Na₂CO₃ control pH to prevent side reactions .

- Yield improvement : Trials suggest yields of 55–76% for analogous 1,8-naphthyridine carboxamides under reflux conditions (80–100°C) for 12–24 hours .

Methodological tip : Employ statistical design of experiments (DoE) to minimize trial runs. For example, factorial designs can optimize variables like temperature, solvent polarity, and catalyst loading .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Thermal stability : Analogous 1,8-naphthyridines degrade above 180°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hygroscopicity : Benzodioxole-containing compounds may absorb moisture; use desiccants (silica gel) in storage containers .

- Chemical compatibility : Avoid strong acids/bases to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Quantum chemical calculations : Use DFT (e.g., Gaussian 09) to calculate HOMO/LUMO energies and predict reactivity. For example, the electron-deficient naphthyridine core may favor nucleophilic attack at the 2-oxo position .

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the carboxamide group and active-site residues .

- ADMET prediction : Tools like SwissADME assess logP (target ~2.5–3.5) and blood-brain barrier permeability for CNS applications .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

- Root-cause analysis :

- Statistical validation : Apply ANOVA to compare bioactivity datasets; outliers may indicate unaccounted variables (e.g., solvent traces) .

- Collaborative frameworks : Adopt interdisciplinary approaches (e.g., computational + experimental teams) to reconcile discrepancies, as proposed in contested methodology frameworks .

Q. What novel applications are emerging for 1,8-naphthyridine carboxamides in materials science or environmental chemistry?

- Photocatalysis : Derivatives with extended π-systems show promise in TiO₂-based photocatalysis for pollutant degradation .

- Membrane technologies : Functionalized naphthyridines can enhance selectivity in gas-separation membranes (e.g., CO₂/N₂) by modifying pore chemistry .

- Fuel additives : Investigate combustion efficiency improvements using naphthyridine-metal complexes (e.g., Cu²⁺) in renewable fuels .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.